5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
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Overview
Description
5-Bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a chemical compound characterized by its bromine atom, methyl groups, and pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These targets play crucial roles in various biological processes, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . Similarly, some pyrazole derivatives have been found to activate insect ryanodine receptors .
Biochemical Pathways
For instance, imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties, affecting various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyrimidine ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1-methyl-1H-pyrazol-5-ylmethylamine and 5-bromopyrimidin-2-amine, under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the bromine atom.
Substitution Products: Derivatives with different substituents at the bromine position.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure allows it to interact with various biological targets.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the pyrimidine ring.
N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]fullerene-C60: Contains a fullerene core and additional substituents.
Uniqueness: 5-Bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is unique due to its combination of pyrazole and pyrimidine rings, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFETGXTFERHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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